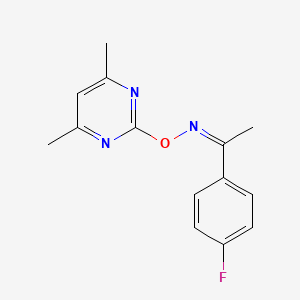

1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime

Description

Properties

IUPAC Name |

(Z)-N-(4,6-dimethylpyrimidin-2-yl)oxy-1-(4-fluorophenyl)ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-9-8-10(2)17-14(16-9)19-18-11(3)12-4-6-13(15)7-5-12/h4-8H,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEPRKWVQUHYJN-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)ON=C(C)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O/N=C(/C)\C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime typically involves the following steps:

Formation of 1-(4-fluorophenyl)-1-ethanone: This intermediate can be synthesized through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Oximation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

Coupling with 4,6-dimethyl-2-pyrimidinyl group: The final step involves the reaction of the oxime with 4,6-dimethyl-2-chloropyrimidine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions .

Biology

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways .

Medicine

Ongoing research aims to explore its therapeutic potential for treating diseases such as cancer and viral infections. Its mechanism of action may involve:

- Binding to Enzymes : Inhibiting or modulating enzyme activity critical for disease progression.

- Interacting with Receptors : Altering signal transduction pathways associated with cellular responses.

- Modulating Gene Expression : Affecting genes involved in cell growth and survival .

Industrial Applications

In industry, this compound is used for:

- Development of New Materials : Its unique properties make it suitable for creating advanced materials.

- Agrochemicals : The compound's efficacy against pests makes it a candidate for agricultural applications.

- Pharmaceuticals : Its potential as a therapeutic agent positions it as a valuable component in drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains, suggesting potential use in infection control. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further research needed for clinical applications. |

| Study C | Synthesis Optimization | Improved yields through modified synthetic routes; highlights scalability for industrial applications. |

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

*Calculated based on fluorine substitution replacing a hydrogen in the phenyl variant.

Key Findings :

- The dichlorophenyl analog (Cl₂) may exhibit greater lipophilicity than the fluorophenyl variant, influencing membrane permeability.

- Oxime Group Variations : The pyrimidinyl oxime group (Target compound) contrasts with fluxofenim’s dioxolanylmethyl group. Pyrimidine’s aromaticity likely improves thermal stability and resistance to hydrolysis compared to fluxofenim’s ether-linked group, which may degrade faster in acidic environments.

- Biological Activity : Fluxofenim’s role as a herbicide safener suggests that the target compound’s pyrimidinyl group could confer similar protective effects in crops, though fluorine’s smaller size might reduce steric hindrance compared to chlorine.

Physicochemical Properties

- Pyrimidinyl groups, however, are moderately hydrophobic, balancing solubility and membrane penetration.

- Stability : Crystallographic studies using SHELX programs (e.g., SHELXL) indicate that pyrimidinyl-oxime derivatives form stable crystalline structures, critical for formulation and storage.

Biological Activity

The compound 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a derivative of oxime that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and its structure features a 4-fluorophenyl group attached to an ethanone moiety, with an oxime functional group linked to a 4,6-dimethyl-2-pyrimidinyl ring. The presence of the fluorine atom and the pyrimidine derivative may contribute to its biological activity.

Synthesis

Synthesis typically involves the reaction of 1-(4-fluorophenyl)-1-ethanone with 4,6-dimethyl-2-pyrimidinylhydroxylamine under acidic conditions. The reaction is carried out in solvents such as ethanol or methanol, often requiring reflux to achieve optimal yields.

Antitumor Activity

Research indicates that derivatives of pyrimidine and oxime compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of This compound against tumor cells remains to be fully elucidated but is hypothesized to be effective based on structural similarities with known active compounds .

Antibacterial and Antifungal Properties

Compounds containing oxime functionalities have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways. Preliminary studies suggest that the compound may possess moderate activity against common pathogens, although specific data on its efficacy is limited .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, similar oxime derivatives have been shown to inhibit enzymes like acetylcholinesterase , which could imply neuroprotective effects. Further investigation is necessary to confirm this activity for the specific compound .

Case Studies

- Antitumor Efficacy : A study on related pyrimidine derivatives showed promising results in inhibiting BRAF(V600E) mutations, which are pivotal in certain cancers. The structural characteristics of these derivatives provide a basis for hypothesizing similar effects for This compound .

- Antimicrobial Activity : A series of oxime derivatives were screened for antibacterial properties against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The potential impact of this compound on similar bacterial strains warrants further exploration .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Antitumor Activity | Potential inhibition of cancer cell growth |

| Antibacterial Activity | Moderate activity against common pathogens |

| Enzyme Inhibition | Possible inhibition of acetylcholinesterase |

Q & A

Q. Table 1: Reaction Optimization

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | AlCl₃/DCM | 0–25 | 75–85 | |

| Oxime formation | NaOH/EtOH | Reflux | 90–95 | |

| Coupling | DMF | 60–80 | 60–70 |

Basic: How can spectroscopic methods (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- 4-Fluorophenyl group : Aromatic protons appear as doublets (J = 8–9 Hz) at δ 7.2–7.8 ppm; fluorine coupling splits adjacent carbons .

- Oxime (N-O) : A singlet for the oxime proton (δ 8.2–8.5 ppm) and a carbonyl carbon (C=O) at δ 190–200 ppm in ¹³C NMR .

- Pyrimidinyl group : Methyl groups (δ 2.4–2.6 ppm) and aromatic protons (δ 6.8–7.0 ppm) .

- IR : Strong C=N stretch (1620–1640 cm⁻¹) for oxime and C=O (1680–1700 cm⁻¹) for ketone .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

- Comparative SAR Studies : Analyze analogs (e.g., replacing pyrimidinyl with pyridinyl groups) to isolate substituent effects .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Computational Modeling : Use docking studies to predict binding affinities and correlate with experimental IC₅₀ values .

Q. Table 2: Biological Activity Comparison

| Analog | Structural Modification | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|---|

| A | Pyridinyl instead of pyrimidinyl | 12.3 | Kinase inhibition | |

| B | Chlorophenyl substitution | 8.7 | Anticancer |

Advanced: What strategies optimize reaction yields during the coupling of the oxime and pyrimidinyl groups?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution .

- Solvent Optimization : Use DMF or DMSO for better solubility of intermediates .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Basic: How is X-ray crystallography applied to determine the molecular conformation of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated solution (e.g., ethanol/water).

- Data Collection : Employ SHELXL for structure refinement, focusing on torsion angles between the fluorophenyl and pyrimidinyl groups .

- Validation : Confirm bond lengths (C-F: ~1.34 Å) and angles using CCDC databases .

Advanced: How does the electronic nature of substituents influence the compound’s bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -F) : Enhance oxidative stability and binding to hydrophobic enzyme pockets .

- Pyrimidinyl vs. Pyridinyl : Pyrimidine’s nitrogen atoms improve hydrogen-bonding interactions in target proteins .

Basic: What stability tests are recommended for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C) .

Advanced: What mechanistic studies are needed to explore its potential as a pesticide synergist?

Methodological Answer:

- Enzyme Inhibition Assays : Test cytochrome P450 inhibition to assess metabolic interference .

- Field Trials : Compare pest mortality rates with/without co-application of fluxofenim analogs .

Basic: How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for coupling reactions using Gaussian09 .

- Molecular Dynamics : Simulate solvation effects in DMF to predict reaction pathways .

Advanced: How to address discrepancies in NMR data interpretation for diastereomeric oxime forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.